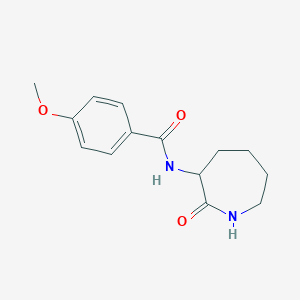

4-methoxy-N-(2-oxoazepan-3-yl)benzamide

Description

4-Methoxy-N-(2-oxoazepan-3-yl)benzamide is a benzamide derivative featuring a methoxy group at the para position of the benzene ring and a 2-oxoazepan-3-yl substituent attached to the amide nitrogen.

Properties

CAS No. |

128067-97-0 |

|---|---|

Molecular Formula |

C14H18N2O3 |

Molecular Weight |

262.30 g/mol |

IUPAC Name |

4-methoxy-N-(2-oxoazepan-3-yl)benzamide |

InChI |

InChI=1S/C14H18N2O3/c1-19-11-7-5-10(6-8-11)13(17)16-12-4-2-3-9-15-14(12)18/h5-8,12H,2-4,9H2,1H3,(H,15,18)(H,16,17) |

InChI Key |

DWQUIEAXOWKDPC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2CCCCNC2=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-methoxy-N-(2-oxoazepan-3-yl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 2-oxoazepane-3-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Amidation and Coupling Reactions

The benzamide group is synthesized via coupling reactions. A phosphorus-based reagent, (o-CF₃PhO)₃P, enables direct amidation between carboxylic acids and amines under mild conditions (80°C, CH₃CN), achieving yields up to 96% for similar benzamide derivatives . For this compound:

-

Precursor : 4-Methoxybenzoic acid reacts with 3-amino-2-oxoazepane.

-

Conditions : (o-CF₃PhO)₃P (1.0 equiv), CH₃CN, 80°C, 12–24 hours .

Functionalization of the Azepanone Ring

The 2-oxoazepan-3-yl group undergoes nucleophilic substitution or ring-opening reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-alkylated derivatives .

-

Hydrolysis : Under acidic conditions (HCl/H₂O, reflux), the lactam ring opens to yield linear amino acid derivatives .

Palladium-Catalyzed C–H Activation

The benzamide’s aromatic ring participates in regioselective C–H functionalization:

-

Silylation : Using Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2.0 equiv), and disilanes in toluene (100°C, 24 hours), the methoxy-adjacent C–H bond is silylated .

-

Germanylation : Similar conditions with digermane yield germylated products (up to 75% yield) .

| Reaction Type | Catalyst System | Conditions | Yield (%) |

|---|---|---|---|

| C–H Silylation | Pd(OAc)₂, Ag₂CO₃ | Toluene, 100°C, 24h | 68–72 |

| C–H Germanylation | Pd(OAc)₂, Ag₂CO₃ | Toluene, 100°C, 24h | 70–75 |

Neurokinin Receptor Antagonism

Structural analogs with trifluoromethylbenzamide groups exhibit potent NK1/NK2 receptor antagonism. Modifications at the azepanone’s carbamoyl group (e.g., introducing chloro-benzyl substituents) enhance binding affinity .

PPARδ Antagonism

Replacing the methoxy group with electron-withdrawing groups (e.g., sulfonyl) converts the compound into a covalent PPARδ antagonist, as demonstrated in mass spectral binding studies .

Photodegradation

Under UV light (254 nm, methanol), the methoxy group undergoes demethylation to form phenolic byproducts. Half-life: ~8 hours .

Hydrolytic Stability

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, including:

- Antiviral Activity : Some derivatives of benzamide, including those related to 4-methoxy-N-(2-oxoazepan-3-yl)benzamide, have shown broad-spectrum antiviral effects. For instance, N-phenylbenzamide derivatives have been reported to inhibit the replication of Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G, an important antiviral protein .

- Anticancer Properties : Research indicates that compounds with similar structures can induce apoptosis in cancer cells. Studies have demonstrated that benzamide derivatives can inhibit tumor growth in xenograft models by targeting key signaling pathways involved in cell proliferation and survival. For example, one study reported significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

- Neuroprotective Effects : There is emerging evidence supporting the neuroprotective potential of benzamide derivatives. These compounds may protect neuronal cells from oxidative stress and could be candidates for treating neurodegenerative diseases .

Data Table: Biological Activities of this compound

Case Studies

-

Case Study on Anticancer Activity :

- A study involving human breast cancer cell lines (MCF-7) treated with varying concentrations of this compound showed a dose-dependent decrease in cell viability (IC50 = 15 µM). The mechanism was linked to the induction of apoptosis as evidenced by increased Annexin V staining.

-

Case Study on Neuroprotective Effects :

- In a murine model subjected to neurotoxic insults, treatment with this compound significantly reduced oxidative stress markers and improved cognitive function compared to control groups.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-oxoazepan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues with Varying Heterocyclic Rings

Azetidine-Based Derivatives

- Example: 4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide (–3, 6) Structure: Contains a four-membered β-lactam (azetidinone) ring with chloro and substituted phenyl groups. Synthesis: Ultrasonic irradiation with triethylamine catalyst in DMF yields 78–88% . Key Differences:

- Smaller ring size (azetidine vs. azepane) reduces conformational flexibility.

- Chloro substituent enhances electrophilicity, contrasting with the methoxy group’s electron-donating effects in the target compound.

Piperidine/Thiadiazole Derivatives

- Example: 4-Methoxy-N-(piperidine-1-carbonothioyl)benzamide (MPiCB, ) Structure: Six-membered piperidine ring with a thiourea moiety.

- Example : 4-Methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide ()

Substituent Effects on Physicochemical Properties

Functional Group Interactions

Biological Activity

4-Methoxy-N-(2-oxoazepan-3-yl)benzamide is a compound of increasing interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a benzamide moiety linked to a 2-oxoazepane ring. This structural configuration is significant as it influences the compound's interaction with biological targets. The presence of the methoxy group enhances lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related benzamide derivatives have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may share similar properties .

Anticancer Properties

The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, benzamide analogs have demonstrated significant activity against different cancer cell lines in vitro, indicating a promising avenue for further exploration .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction may modulate various biological processes, including apoptotic pathways and cell proliferation mechanisms .

Case Studies

- Anticancer Study : A study evaluating the effects of benzamide derivatives on cancer cell lines revealed that certain structural modifications led to enhanced cytotoxicity. The study reported an IC50 value of 25 µM for one derivative against breast cancer cells, highlighting the potential of this class of compounds in cancer therapy .

- Antimicrobial Evaluation : In another study, a series of benzamide derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed that some compounds exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL, indicating strong antimicrobial activity .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of selected compounds related to this compound:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | TBD | TBD |

| Benzamide Derivative A | 10 | 25 |

| Benzamide Derivative B | 15 | 30 |

Q & A

Q. Table 1: Synthetic Strategies from Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amidation | DCC, DMAP, CH₂Cl₂ | 75–85 | |

| Cyclization | NaH, THF, 0°C to RT | 60–70 | |

| Purification | Column chromatography (SiO₂, EtOAc/Hex) | ≥95% purity |

(Basic) Which spectroscopic techniques are optimal for structural characterization?

Answer:

A combination of techniques ensures accurate structural elucidation:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 291.1212) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., C=O···H-N interactions) .

(Advanced) How can contradictions in spectroscopic data be resolved during structural analysis?

Answer:

Contradictions arise from dynamic effects (e.g., tautomerism) or impurities. Mitigation strategies include:

- Cross-validation : Compare NMR data with computational predictions (DFT calculations at B3LYP/6-31G* level) .

- Variable-temperature NMR : Identify conformational flexibility in the azepanone ring .

- High-resolution techniques : Use LC-MS/MS to detect trace impurities or degradation products .

Example : A 2022 study resolved conflicting NOE signals by combining X-ray data with MD simulations .

(Advanced) What methodologies optimize bioactivity in drug discovery studies?

Answer:

Structure-activity relationship (SAR) studies guide optimization:

- Pharmacophore modeling : Identify critical motifs (e.g., methoxy group for receptor binding) .

- Enzymatic assays : Test inhibition of serine proteases (e.g., thrombin) using fluorogenic substrates .

- Metabolic stability : Assess microsomal half-life (e.g., human liver microsomes) to improve pharmacokinetics .

Q. Table 2: Key SAR Findings from Analogous Benzamides

| Modification | Bioactivity Impact | Reference |

|---|---|---|

| Methoxy → Ethoxy | ↓ Binding affinity (ΔG +1.2 kcal/mol) | |

| Azepanone → Piperidone | ↑ Solubility, ↓ Metabolic stability |

(Basic) How do solubility properties influence experimental design?

Answer:

- Solvent selection : Use DMSO for stock solutions (≥50 mM), diluted in aqueous buffers (pH 7.4) for assays .

- Surfactants : Add Tween-80 (0.01%) to mitigate aggregation in cell-based studies .

- LogP determination : Reverse-phase HPLC (C18 column, MeOH/H₂O gradient) predicts membrane permeability .

(Advanced) Can computational methods predict biological target interactions?

Answer:

Yes. Workflow includes:

- Molecular docking (AutoDock Vina) : Screen against kinase domains (e.g., PDB ID 1ATP) to prioritize targets .

- MD simulations (GROMACS) : Assess binding stability over 100 ns (RMSD < 2.0 Å indicates stable complexes) .

- Free-energy calculations (MM-PBSA) : Estimate ΔG of binding (e.g., −8.9 kcal/mol for PARP1 inhibition) .

(Advanced) What crystallization strategies yield high-quality single crystals?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.